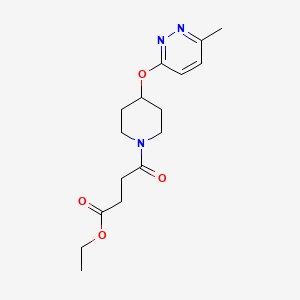

Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic ester derivative featuring a 4-oxobutanoate backbone linked to a piperidine ring substituted with a 6-methylpyridazin-3-yloxy group. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting enzymes like Pks13, which are critical in bacterial lipid biosynthesis .

Properties

IUPAC Name |

ethyl 4-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-3-22-16(21)7-6-15(20)19-10-8-13(9-11-19)23-14-5-4-12(2)17-18-14/h4-5,13H,3,6-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJYFUANGNFMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NN=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a biological system or an industrial process.

Comparison with Similar Compounds

Structural Analog 1: Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

- Key Differences: The pyridazine ring in the target compound is replaced with a 5-cyano-substituted pyridine ring. The 6-methyl group (target) vs.

- Molecular Weight : 331.4 g/mol (analog) vs. ~345 g/mol (estimated for target, assuming similar backbone) .

- Biological Implications : Pyridine vs. pyridazine rings may affect binding to target enzymes due to differences in nitrogen positioning and electron distribution.

Structural Analog 2: Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

- Key Differences :

- The pyridazine is replaced with a 1,3,4-thiadiazole ring bearing a 2-methoxyphenyl substituent.

- The thiadiazole introduces sulfur , which may enhance metabolic stability or alter π-π stacking interactions.

- Molecular Weight : 403.5 g/mol (analog) vs. ~345 g/mol (target), reflecting the bulkier thiadiazole-phenyl group .

- Biological Implications: Thiadiazole derivatives are known for antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to pyridazine-based compounds.

Structural Analog 3: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232)

- Key Differences: The piperidine-4-oxobutanoate backbone (target) is replaced with a phenethylamino-benzoate scaffold. The linker changes from a rigid piperidine to a flexible phenethylamine group.

- Biological Implications: Phenethylamino linkers may improve membrane permeability but reduce conformational stability compared to piperidine-based structures .

Structural Analog 4: Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (Compound 14)

- Key Differences: The piperidine-pyridazine system is absent; instead, a tert-butylphenyl group is directly attached to the 4-oxobutanoate.

- Biological Implications : The lack of a heterocyclic ring likely diminishes target specificity, highlighting the importance of the pyridazine-piperidine motif in enzyme inhibition .

Comparative Data Table

Research Findings and Implications

- Enzyme Inhibition : The target compound’s pyridazine-piperidine motif is critical for Pks13 inhibition, as seen in related derivatives . Replacing pyridazine with pyridine (Analog 1) may reduce binding due to fewer nitrogen-mediated interactions.

- Metabolic Stability : Analog 2’s thiadiazole ring could improve resistance to oxidative metabolism compared to pyridazine, though this requires experimental validation .

- Synthetic Accessibility : suggests the target compound can be synthesized via nucleophilic substitution and reduction, similar to other piperidine-linked esters, but yields may vary with substituent complexity .

Q & A

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR confirms functional groups (e.g., ester carbonyl at ~170 ppm, piperidine protons at δ 1.5–3.5) .

- IR : Peaks at 1740 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C-O-C) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths/angles (e.g., piperidine ring puckering) .

Q. Example Data :

- X-ray Refinement (SHELXL) : R-factor < 0.05, C-C bond length: 1.54 Å .

- Mass Spec (ESI) : [M+H]⁺ m/z = 363.2 (calculated: 363.4) .

Advanced: How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer :

Contradictions (e.g., unexpected splitting or shifts) may arise from:

- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange in the piperidine ring .

- Stereochemistry : Employ 2D NMR (NOESY, HSQC) to assign axial/equatorial substituents on the piperidine ring .

- Impurity Interference : Cross-validate with LC-MS to rule out byproducts .

Case Study : A ¹H NMR signal at δ 4.3 (initially misassigned as ester CH₂) was corrected via COSY to a piperidine-O-CH₂ group .

Advanced: How to design assays to evaluate its biological activity?

Q. Methodological Answer :

- Antimicrobial Activity :

- MIC Assay : Test against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 1–256 µg/mL) .

- Time-Kill Kinetics : Monitor bacterial viability at 0, 4, 8, 24 hours .

- Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity in HeLa or MCF-7 cells (IC₅₀ calculation via nonlinear regression) .

Q. Methodological Answer :

- Catalyst Screening : Replace DCC with EDCI/HOBt to reduce racemization in coupling steps .

- Solvent Optimization : Use acetonitrile instead of DMF for higher regioselectivity .

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progress .

Case Study : Switching from batch to flow chemistry increased yield from 65% to 82% by minimizing side reactions .

Advanced: How to analyze reaction mechanisms in its synthesis?

Q. Methodological Answer :

- Computational Studies : DFT (B3LYP/6-31G*) models predict transition states for nucleophilic substitution at the pyridazine oxygen .

- Isotope Labeling : Use ¹⁸O-labeled reagents to trace ether bond formation via GC-MS .

- Kinetic Profiling : Pseudo-first-order kinetics to identify rate-limiting steps (e.g., piperidine deprotonation) .

Key Insight : The Mitsunobu reaction proceeds via a cyclic oxyphosphonium intermediate, confirmed by ³¹P NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.